ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate

T-type calcium channel anticancer cytotoxicity quinazolinone

Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate, designated BK10040 (compound 6e), is a synthetic quinazolin-4-one–piperazine hybrid that functions as a T-type calcium channel antagonist with antineoplastic activity. It bears a 4-oxoquinazolin-3(4H)-yl-phenylcarbonyl motif linked to an ethyl piperazine-1-carboxylate moiety (C22H22N4O4, MW 406.4 g/mol).

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
Cat. No. B4502759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C22H22N4O4/c1-2-30-22(29)25-13-11-24(12-14-25)20(27)16-7-9-17(10-8-16)26-15-23-19-6-4-3-5-18(19)21(26)28/h3-10,15H,2,11-14H2,1H3
InChIKeySGALVNMSWBRPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate (BK10040): Procurement-Grade Quinazolinone T-Type Calcium Channel Antagonist


Ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate, designated BK10040 (compound 6e), is a synthetic quinazolin-4-one–piperazine hybrid that functions as a T-type calcium channel antagonist with antineoplastic activity [1]. It bears a 4-oxoquinazolin-3(4H)-yl-phenylcarbonyl motif linked to an ethyl piperazine-1-carboxylate moiety (C22H22N4O4, MW 406.4 g/mol) [2]. Unlike classic dihydroquinazoline T-type blockers, BK10040 couples attenuated channel blockade with enhanced cytotoxic potency, positioning it as a mechanistically distinct tool compound for ion channel–cancer biology intersection studies.

Why BK10040 Cannot Be Replaced by Generic T-Type Calcium Channel Blockers or First-Generation Quinazolinone Leads


In-class T-type calcium channel antagonists such as KYS05090, mibefradil, and TTA-Q4 share a common ion-channel blockade mechanism, yet their translation into cytotoxic potency diverges markedly [1]. BK10040 was deliberately engineered to decouple T-type channel affinity from antiproliferative activity: it exhibits diminished channel blockade relative to the lead KYS05090 but delivers approximately 2-fold greater cytotoxicity in A549 and MiaPaCa-2 cells [1]. This inverse correlation means that selecting a generic T-type blocker based solely on channel IC50 would overlook BK10040's superior cellular efficacy. Furthermore, BK10040 triggers a distinct caspase-3/-9/PARP cleavage apoptotic signature that is not universally observed across all quinazolinone-based T-type antagonists, making functional substitution without empirical validation scientifically unsound [1].

Quantitative Differentiation Evidence for BK10040 Relative to T-Type Calcium Channel Antagonist Comparators


Head-to-Head Cytotoxicity: BK10040 Is ~2-Fold More Potent Than Lead Compound KYS05090 in A549 and MiaPaCa-2 Cells

In a direct head-to-head comparison within the same study, BK10040 (6e) demonstrated IC50 values of 2.25 μM (A549) and 0.93 μM (MiaPaCa-2) in MTT assays, representing approximately 2-fold greater cytotoxic potency than the progenitor lead KYS05090, despite BK10040 possessing reduced T-type calcium channel blockade [1].

T-type calcium channel anticancer cytotoxicity quinazolinone

Mechanistic Decoupling: BK10040 Exhibits Attenuated T-Type Channel Blockade Yet Enhanced Cytotoxicity, Inverting the KYS05090 Structure–Activity Relationship

The 2014 BMCL study explicitly reports that BK10040 achieved its ~2-fold cytotoxicity gain 'despite of its decreased T-type calcium channel blockade' relative to KYS05090, which has a reported T-type channel IC50 of 41 ± 1 nM [1][2]. This represents a clear SAR break where channel affinity and cellular potency are inversely correlated, a phenomenon not observed in the progenitor 3,4-dihydroquinazoline series.

ion channel pharmacology structure–activity relationship drug discovery

Apoptotic Pathway Signature: BK10040 Activates Caspase-3, Caspase-9, and PARP Cleavage, a Profile Not Universally Shared by Other Quinazolinone T-Type Antagonists

BK10040 treatment of A549 cells resulted in annexin V-positive cell accumulation indicative of apoptosis, coupled with activation of caspase-3 and caspase-9 and cleavage of PARP; co-treatment with the pan-caspase inhibitor z-VAD-fmk significantly prevented BK10040-induced cell death [1]. While KYS05090 has been reported to induce autophagy and apoptosis in A549 cells, the specific caspase-9/PARP cleavage signature and z-VAD-fmk rescue data are explicitly documented for BK10040 but not uniformly reported across all quinazolinone T-type antagonists such as TTA-Q4 or mibefradil [1][2].

apoptosis caspase activation PARP cleavage

Chemical Scaffold Distinction: 4-Oxoquinazolin-3(4H)-yl-phenylcarbonyl Core Differs Fundamentally from 3,4-Dihydroquinazoline-Based T-Type Blockers

BK10040 incorporates a fully aromatic 4-oxoquinazolin-3(4H)-yl-phenylcarbonyl scaffold connected via an amide to ethyl piperazine-1-carboxylate, whereas KYS05090 and related compounds (e.g., BK10007S/8S) are built on a 3,4-dihydroquinazoline core with biphenyl and aminoalkyl substituents [1][2]. This scaffold switch from dihydroquinazoline to quinazolin-4-one alters the electronic character, tautomeric preference, and metabolic vulnerability of the heterocyclic system, producing a structurally distinct chemotype within the T-type antagonist class.

medicinal chemistry scaffold hopping quinazolinone

Optimal Research and Industrial Application Scenarios for BK10040 Based on Quantitative Differentiation Evidence


Chemical Probe for Dissociating T-Type Calcium Channel Blockade from Anticancer Cytotoxicity

BK10040 is the tool compound of choice for experiments designed to separate the contribution of T-type calcium channel inhibition from off-channel cytotoxic mechanisms in cancer cell models. Its validated ~2-fold greater cytotoxicity than KYS05090, combined with attenuated channel blockade, allows researchers to use BK10040 alongside KYS05090 as a paired positive/negative control set in mechanistic studies [1]. This is directly relevant to academic labs and biopharmaceutical groups investigating the non-canonical roles of T-type channels in tumor progression.

Apoptosis-Focused Oncology Screening with Built-in Caspase-9/PARP Pharmacodynamic Readouts

Because BK10040's apoptotic mechanism is well-characterized with validated caspase-3/-9 activation, PARP cleavage, and z-VAD-fmk reversibility [1], it serves as a reliable positive control in high-content screening assays that monitor intrinsic apoptosis pathway activation. Procurement for this purpose avoids the need to independently validate apoptotic signatures that may be absent or inconsistent with alternative T-type blockers such as mibefradil.

Quinazolin-4-one Scaffold Reference Standard for Structure–Activity Relationship Expansion

As a structurally distinct quinazolin-4-one (4-oxoquinazoline) bearing a phenylcarbonyl-piperazine-1-carboxylate tail, BK10040 provides a reference point for medicinal chemistry programs aiming to explore SAR beyond the heavily patented 3,4-dihydroquinazoline space [1]. Its unique scaffold topology supports fragment-based or bioisostere efforts targeting the T-type channel–cancer interface with novel IP positions.

Dual Lung–Pancreatic Cancer Model System Studies Requiring Differential Potency Windows

With MTT IC50 values of 2.25 μM (A549 lung adenocarcinoma) and 0.93 μM (MiaPaCa-2 pancreatic cancer) [1], BK10040 provides a measurable differential potency window between two therapeutically relevant solid tumor types. This makes it suitable for comparative oncology studies examining tissue-specific sensitivity to T-type calcium channel modulation, where procurement of a single compound with established potency values in both cell lines streamlines experimental design.

Quote Request

Request a Quote for ethyl 4-{[4-(4-oxoquinazolin-3(4H)-yl)phenyl]carbonyl}piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.